

An In-depth Technical Guide to Ethynylcyclopentane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Cyclopentylacetylene**

Cat. No.: **B1345640**

[Get Quote](#)

For professionals in the fields of chemical research and drug development, a thorough understanding of reactive intermediates and building blocks is paramount.

Ethynylcyclopentane, a versatile cyclic alkyne, presents a unique combination of steric and electronic properties that make it a valuable synthon in organic chemistry. This guide provides a detailed overview of its nomenclature, physicochemical properties, and synthetic applications.

Nomenclature and Identification

The standardized nomenclature for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is ethynylcyclopentane.^{[1][2][3]} It is also commonly referred to by its synonyms, which include **Cyclopentylacetylene** and **Cyclopentylethyne**.^{[2][4]}

Physicochemical Properties

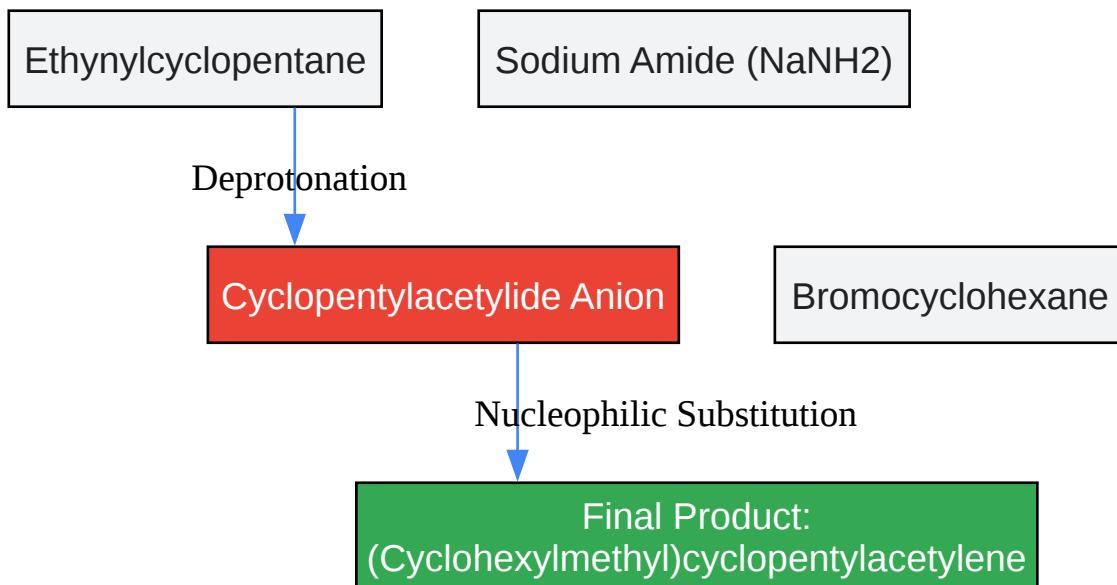
A summary of the key quantitative data for ethynylcyclopentane is presented in the table below, facilitating easy reference and comparison.

Property	Value	Source
IUPAC Name	ethynylcyclopentane	[1] [2] [3]
Synonyms	Cyclopentylacetylene, Cyclopentylethyne	[2] [4]
CAS Number	930-51-8	[1] [2] [4]
Molecular Formula	C7H10	[1] [2] [4]
Molecular Weight	94.16 g/mol	[1] [3]
Density	0.812 g/mL at 25°C	[4]
Boiling Point	107-109°C	[4]
Refractive Index	n20/D 1.432	[4]
Flash Point	34 °F	[4]
SMILES	C#CC1CCCC1	[1] [2] [3]
InChI Key	TXVJSWLZYQMWPCTUHFFFAOYSA-N	[2] [3]

Experimental Protocols

While specific protocols for the direct synthesis of ethynylcyclopentane are not detailed in the provided context, a highly relevant experimental procedure is the synthesis of its precursor, 1-ethynylcyclopentan-1-ol, via the enantioselective alkynylation of cyclopentanone. This reaction provides critical insight into the formation of the ethynyl-cyclopentyl bond.

Synthesis of 1-Ethynylcyclopentan-1-ol[\[5\]](#)


- Objective: To synthesize 1-ethynylcyclopentan-1-ol through the enantioselective addition of acetylene to cyclopentanone.
- Catalytic System: A complex of $Zn(OTf)_2$ and $TBAF \cdot 3H_2O$ is employed as the catalyst.
- Reagents and Stoichiometry:

- Cyclopentanone
- Acetylene (Molar ratio of acetylene to cyclopentanone is 2:1)
- $\text{Zn}(\text{OTf})_2/\text{TBAF}\cdot 3\text{H}_2\text{O}$ catalytic system (0.05 mol with respect to starting materials)
- Solvent: Acetonitrile (MeCN)
- Procedure:
 - The reaction is conducted in a medium of acetonitrile.
 - The temperature is maintained at -10 °C.
 - The reaction is allowed to proceed for a duration of 120 minutes.
- Subsequent Reactions: The resulting 1-ethynylcyclopentan-1-ol can undergo further reactions, such as oxidative homolytic dimerization and Sonogashira-type C–C cross-coupling with benzyl chloride.^[5]

Synthetic Utility and Reaction Pathways

Ethynylcyclopentane is a valuable starting material in various organic syntheses. The terminal alkyne group is particularly reactive, allowing for a range of chemical transformations. A common application involves the deprotonation of the terminal alkyne to form a potent nucleophile, which can then be used in carbon–carbon bond-forming reactions.

One such exemplary pathway is its reaction with sodium amide (NaNH_2) to form the corresponding acetylide, followed by nucleophilic substitution with an alkyl halide, such as bromocyclohexane.^[6] This two-step process is a fundamental method for the alkylation of terminal alkynes.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ethynylcyclopentane 97% | CAS: 930-51-8 | AChemBlock [achemblock.com]
- 2. Cyclopentylacetylene | C7H10 | CID 136725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. chembk.com [chembk.com]
- 5. chemrevlett.com [chemrevlett.com]
- 6. Solved Question 6 (1 point) Ethynylcyclopentane, first | Chegg.com [chegg.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethynylcyclopentane]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1345640#ethynylcyclopentane-iupac-name-and-synonyms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com